methyl 3-({[4-(4-chloro-2-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-({[4-(4-chloro-2-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methoxybenzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a chloro-fluorophenyl group, an imidazo[4,5-c]pyridine ring, and a methoxybenzoate moiety.
Preparation Methods
The synthesis of methyl 3-({[4-(4-chloro-2-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methoxybenzoate involves multiple steps, including the formation of the imidazo[4,5-c]pyridine ring and the subsequent attachment of the chloro-fluorophenyl and methoxybenzoate groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the methoxy group allows for oxidation reactions, potentially forming quinone derivatives.
Reduction: The chloro and fluoro substituents can be reduced under specific conditions, leading to the formation of different derivatives.
Scientific Research Applications
Methyl 3-({[4-(4-chloro-2-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methoxybenzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro-fluorophenyl group and the imidazo[4,5-c]pyridine ring play crucial roles in binding to these targets, potentially inhibiting or activating their functions. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to methyl 3-({[4-(4-chloro-2-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methoxybenzoate include:
3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride: Shares the chloro-fluorophenyl group but differs in the core structure.
4-fluorobenzylamine: Contains the fluorophenyl group but lacks the complex ring systems.
2-chloro-6-fluorophenyl derivatives: Various compounds with similar substituents but different core structures.
Biological Activity
Methyl 3-({[4-(4-chloro-2-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methoxybenzoate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical details:
Property | Value |
---|---|
IUPAC Name | This compound |
CAS Number | 1219567-11-9 |
Molecular Formula | C22H20ClFN4O4 |
Molecular Weight | 458.9 g/mol |
This compound features a methoxybenzoate moiety linked to a tetrahydroimidazopyridine structure, which contributes to its diverse biological activities.
Research indicates that this compound exhibits various mechanisms of action:
- Inhibition of Specific Enzymes : The compound has shown potential in inhibiting enzymes involved in inflammatory pathways.
- Modulation of Receptor Activity : It may interact with purinergic receptors and other signaling pathways that regulate immune responses and inflammation.
- Antioxidant Activity : Preliminary studies suggest that it possesses antioxidant properties that could mitigate oxidative stress in cells.
Therapeutic Applications
The compound's unique structure positions it as a promising candidate for several therapeutic applications:
- Anti-inflammatory Agents : Its ability to inhibit inflammatory mediators suggests potential use in treating autoimmune diseases.
- Anticancer Properties : Studies have indicated cytotoxic effects against various cancer cell lines, making it a candidate for further development in oncology.
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
- Cytotoxicity Studies : In vitro assays demonstrated that this compound exhibited significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
- Inflammation Models : In animal models of inflammation, the compound reduced markers of inflammation significantly compared to control groups . This suggests its potential as an anti-inflammatory agent.
- Mechanistic Insights : Research into its mechanism revealed that the compound may inhibit NF-kB signaling pathways involved in inflammation and cancer progression .
Properties
Molecular Formula |
C22H20ClFN4O4 |
---|---|
Molecular Weight |
458.9 g/mol |
IUPAC Name |
methyl 3-[[4-(4-chloro-2-fluorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]-4-methoxybenzoate |
InChI |
InChI=1S/C22H20ClFN4O4/c1-31-18-6-3-12(21(29)32-2)9-17(18)27-22(30)28-8-7-16-19(26-11-25-16)20(28)14-5-4-13(23)10-15(14)24/h3-6,9-11,20H,7-8H2,1-2H3,(H,25,26)(H,27,30) |
InChI Key |
PXSNYOAOETWFIF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)NC(=O)N2CCC3=C(C2C4=C(C=C(C=C4)Cl)F)N=CN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.